FTase Inhibitory Activity: Target Compound vs. Lead Benzophenone-Based FTI
The target compound inhibits farnesyltransferase (FTase) with an IC50 of 25,000 nM in a [³H]-SPA assay using human FTase [1]. This potency is substantially lower than that of a structurally optimized lead benzophenone-based FTI from the same research program, which achieves an IC50 of 530 nM under comparable assay conditions [2]. The 47-fold difference in potency positions CAS 898762-15-7 as a valuable moderate-affinity scaffold for structure-activity relationship (SAR) exploration, rather than a high-potency lead compound. Its well-characterized binding data make it suitable as a reference control in FTase inhibition studies or as a starting point for further chemical optimization.
| Evidence Dimension | FTase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 25,000 nM (25 µM) |
| Comparator Or Baseline | Lead benzophenone-based FTI (aralkylsubstituted benzophenone): IC50 = 530 nM |
| Quantified Difference | 47-fold lower potency (target compound is less potent) |
| Conditions | In vitro FTase inhibition; target compound: FT [³H]-SPA kit (human FTase); comparator: analogous FTase inhibition assay from benzophenone FTI SAR studies |
Why This Matters
Knowing the exact FTase IC50 enables researchers to select this compound as a moderate-affinity reference standard or as a scaffold for further SAR-driven optimization, rather than mistakenly treating it as a high-potency inhibitor.
- [1] BindingDB. BDBM50369776 (CHEMBL298301). Affinity Data: IC50 2.50E+4 nM for Farnesyltransferase (FT) using FT [3H]-SPA kit. View Source
- [2] Non-thiol farnesyltransferase inhibitors: Structure-activity relationships of aralkylsubsituted benzophenones. Lead structure IC50 = 530 nM. Accessed via ACNP Search, University of Bologna. View Source
